molecular formula C21H18N2O5 B2672945 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 921777-08-4

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2672945
CAS No.: 921777-08-4
M. Wt: 378.384
InChI Key: LOPXKGOQMKNHPS-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound featuring a fused benzoxazepin core linked to a chromene carboxamide moiety. The benzoxazepin ring system (a seven-membered ring containing oxygen and nitrogen) is substituted with two methyl groups at position 3 and a ketone at position 2. The chromene group (a bicyclic structure with a fused benzene and pyran ring) is functionalized with a carboxamide at position 3.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-21(2)11-27-17-8-7-13(10-15(17)23-20(21)26)22-18(24)14-9-12-5-3-4-6-16(12)28-19(14)25/h3-10H,11H2,1-2H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPXKGOQMKNHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazepine ring, followed by the introduction of the chromene carboxamide group. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process.

Chemical Reactions Analysis

Amide Group Reactivity

The carboxamide moiety enables nucleophilic substitutions and hydrolytic processes:

Hydrolysis Under Acidic/Basic Conditions

  • Acidic Hydrolysis : Cleavage of the amide bond occurs in concentrated HCl (6N) under reflux (110°C, 6–8 hours), yielding 3-carboxy-2H-chromen-2-one and the corresponding benzoxazepin-7-amine.

  • Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 80°C for 4 hours produces sodium chromene carboxylate and free amine derivatives.

Nucleophilic Substitutions

  • Reaction with hydrazine hydrate (EtOH, 80°C, 4 hours) forms hydrazide derivatives, enabling further cyclization to triazole or thiazole analogs .

Chromene Ring Reactivity

The 2H-chromene-2-one system undergoes electrophilic and cycloaddition reactions:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C6 position of the chromene ring .

  • Halogenation : Bromine in acetic acid selectively substitutes at the C8 position .

1,3-Dipolar Cycloaddition

  • The α,β-unsaturated lactone of chromene reacts with azomethine ylides (generated from aziridines) under thermal or microwave conditions (120°C, DMF) to form spiro-oxazolidine derivatives .

Reaction TypeReagents/ConditionsProductYield (%)
NitrationHNO₃/H₂SO₄, 0–5°CC6-nitro derivative75–80
Hydrazide FormationNH₂NH₂·H₂O, EtOH, 80°CHydrazide85

Benzoxazepine Ring Modifications

The 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine core participates in:

Ring-Opening Reactions

  • Treatment with HBr (48% in AcOH) cleaves the oxazepine ring, yielding 2-aminophenol derivatives.

  • Reduction with LiAlH₄ (THF, 0°C) converts the lactam to a secondary amine .

Condensation Reactions

  • Reaction with aldehydes (e.g., benzaldehyde) in acetic acid under microwave irradiation (120°C, 10 minutes) forms Schiff base intermediates, which cyclize to fused heterocycles .

Cross-Coupling Reactions

The aromatic systems enable catalytic coupling:

Suzuki-Miyaura Coupling

  • Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids (K₂CO₃, DMF/H₂O, 90°C) to introduce substituents at the chromene C6 position.

Photochemical Reactions

The chromene moiety undergoes [2+2] photodimerization under UV light (λ = 254 nm), forming cyclobutane-linked dimers.

Stability Under Thermal Conditions

  • Decomposition occurs above 250°C, with loss of CO₂ from the carboxamide group (TGA analysis).

  • Microwave-assisted reactions (120°C, DMF) improve yield (85–90%) compared to conventional reflux (60–65%) .

Catalytic Hydrogenation

  • H₂/Pd-C (EtOH, 25°C) reduces the chromene double bond to a dihydrochromane system without affecting the benzoxazepine ring.

Biological Derivatization

  • Enzymatic hydrolysis (porcine liver esterase) selectively cleaves the carboxamide to carboxylic acid, enhancing water solubility for pharmacological studies .

This compound’s reactivity profile highlights its utility as a scaffold for synthesizing bioactive derivatives. Controlled conditions (solvent, temperature, catalysts) are critical for optimizing selectivity and yield .

Scientific Research Applications

Medicinal Chemistry

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide has been investigated for its potential therapeutic effects:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains and fungi. For instance, compounds synthesized using this framework showed promising results in inhibiting the growth of Escherichia coli and Staphylococcus aureus .

Biological Studies

The compound's interaction with biological targets has been a focal point in research:

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The benzoxazepine structure allows it to bind effectively to enzyme active sites, potentially modulating their activity .

Material Science

The unique properties of this compound make it suitable for applications in material science:

Polymer Synthesis

This compound can serve as a building block for synthesizing advanced polymeric materials. Its reactivity allows for the incorporation into various polymer matrices, enhancing their mechanical and thermal properties .

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent in multicomponent reactions (MCRs):

Synthesis of Complex Molecules

The compound facilitates the synthesis of more complex molecular architectures through its ability to participate in various organic reactions. This includes oxidation and substitution reactions that yield diverse functionalized derivatives .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules explored the antimicrobial efficacy of various derivatives synthesized from N-(3,3-dimethyl-4-oxo...) against clinical isolates. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Enzyme Interaction

Research conducted on the enzyme inhibition potential revealed that compounds based on N-(3,3-dimethyl...) could inhibit specific kinases involved in cancer pathways. This opens avenues for developing targeted cancer therapies .

Table 1: Antimicrobial Activity of Derivatives

Compound NameBacterial StrainMIC (µg/mL)
Compound AEscherichia coli32
Compound BStaphylococcus aureus16
Compound CCandida albicans64

Table 2: Enzyme Inhibition Studies

Compound NameTarget EnzymeIC50 (µM)
Compound AProtein Kinase A50
Compound BCyclin-dependent Kinase30
Compound CPhosphatase45

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison

Feature Target Compound Compound A Compound B
Core Structure 1,5-Benzoxazepin 1,5-Benzoxazepin 1,5-Benzothiazepin
Substituents 3,3-dimethyl, 4-oxo, chromene carboxamide 5-ethyl, 3,3-dimethyl, 4-oxo, 2,6-difluorobenzamide 7-bromo, 4-oxo, tert-butyl carbamate
Heteroatoms O, N O, N, F S, N, Br
Molecular Formula C₂₁H₁₈N₂O₅* C₂₀H₂₀F₂N₂O₃ C₁₂H₁₅BrN₂O₂S
Molecular Weight (g/mol) 378.38 374.39 339.23

Key Observations:

Core Modifications : Compound A retains the benzoxazepin core but replaces the chromene carboxamide with a difluorobenzamide group, reducing conjugation. Compound B replaces oxygen with sulfur (benzothiazepin) and introduces a bromine atom, enhancing electronegativity and steric bulk.

In contrast, Compound A’s fluorine atoms may enhance metabolic stability and lipophilicity.

Physicochemical Properties

Hydrogen Bonding and Solubility :

  • The target compound’s carboxamide and ketone groups enable hydrogen bond donation/acceptance, likely improving aqueous solubility compared to Compound B’s bromine and tert-butyl carbamate (less polar).
  • Compound A’s difluorobenzamide may exhibit lower solubility due to fluorine’s electronegativity but higher membrane permeability.

Crystallographic Behavior :

  • The target compound’s crystal packing is influenced by hydrogen bonds between the carboxamide and benzoxazepin ketone, as predicted by graph-set analysis (e.g., R₂²(8) motifs). Similar patterns are observed in benzoxazepin derivatives refined using SHELX software.
  • Compound B’s sulfur atom and bromine substituent may disrupt packing efficiency, leading to lower melting points compared to the target.

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of oxazepine derivatives and exhibits a range of biological activities that are being explored for therapeutic applications.

Chemical Structure and Properties

The compound's structure features a benzoxazepine moiety fused with a chromene ring, contributing to its unique chemical properties. The presence of various functional groups enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising avenues:

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of benzoxazepines have been reported to induce apoptosis in cancer cell lines such as MCF-7. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Research indicates that it can inhibit the growth of various microbial strains through mechanisms that may include disruption of cell membrane integrity and interference with metabolic pathways.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes or receptors within cells. For instance, it may act as an inhibitor of certain kinases or proteases involved in cancer progression or microbial resistance .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of related oxazepine compounds, researchers found that a specific derivative reduced cell viability in MCF-7 breast cancer cells by 60% at a concentration of 10 µM after 48 hours. The study highlighted the importance of structural modifications in enhancing biological activity .

CompoundIC50 (µM)Cell Line
Benzoxazepine Derivative A10MCF-7
Benzoxazepine Derivative B15HeLa

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 25 µg/mL against these pathogens.

PathogenMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group transformations. Modifications to the structure can significantly influence its biological activity and pharmacokinetic properties.

Q & A

Q. What statistical methods are suitable for analyzing dose-response data in cytotoxicity assays?

  • Methodological Answer : Fit data to a four-parameter logistic model (IC50, Hill slope) using nonlinear regression (GraphPad Prism). Assess outliers via Grubbs’ test and apply ANOVA for multi-group comparisons (p<0.05). Report confidence intervals for reproducibility .

Experimental Design & Optimization

Q. How to design a high-throughput screening (HTS) protocol for derivatives of this compound?

  • Methodological Answer :
  • Library Synthesis : Use parallel synthesis with automated liquid handlers (e.g., Chemspeed).
  • Assay Format : Optimize 384-well plates with fluorescence-based readouts (e.g., FRET for kinase inhibition).
  • QC Checks : Include Z’-factor calculations to validate assay robustness .

Q. What techniques validate the compound’s mode of action in cellular models?

  • Methodological Answer : Combine RNA-seq (to identify differentially expressed pathways) with thermal proteome profiling (TPP) to detect target engagement. Confirm findings with CRISPR knockouts of putative targets .

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